molecular formula C5H7IN2 B2609104 2-ethyl-5-iodo-1H-imidazole CAS No. 870704-55-5

2-ethyl-5-iodo-1H-imidazole

Cat. No.: B2609104
CAS No.: 870704-55-5
M. Wt: 222.029
InChI Key: CNFQZAFFDQZUAS-UHFFFAOYSA-N
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Description

2-ethyl-5-iodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of an ethyl group at the second position and an iodine atom at the fifth position makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-iodo-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethylimidazole with iodine in the presence of a suitable oxidizing agent can yield this compound. The reaction conditions typically involve moderate temperatures and solvents like acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-iodo-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-ethyl-5-azido-1H-imidazole, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

2-ethyl-5-iodo-1H-imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-4-iodo-1H-imidazole
  • 2-methyl-5-iodo-1H-imidazole
  • 2-ethyl-5-bromo-1H-imidazole

Uniqueness

2-ethyl-5-iodo-1H-imidazole is unique due to the specific positioning of the ethyl and iodine substituents. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethyl-5-iodo-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFQZAFFDQZUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-55-5
Record name 2-ethyl-5-iodo-1H-imidazole
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